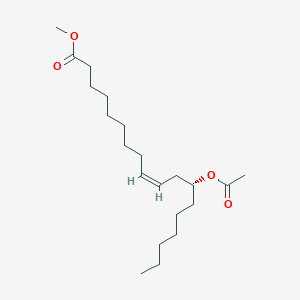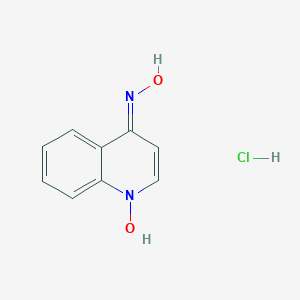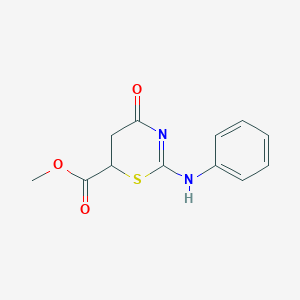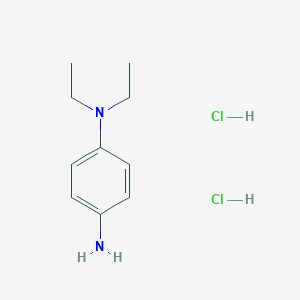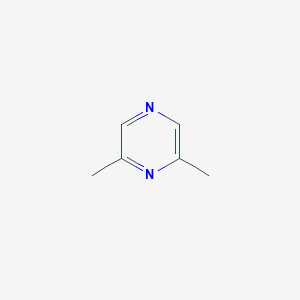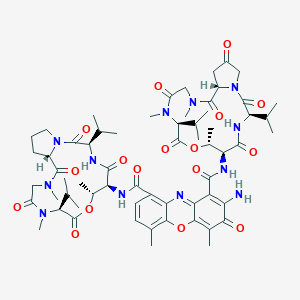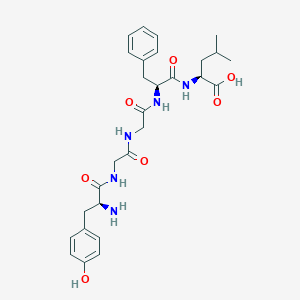
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, also known as TMMC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. TMMC belongs to the family of diarylmethanes, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been extensively studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-cancer agent. Several studies have shown that 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and suppressing cell proliferation. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Mecanismo De Acción
The exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can lead to chronic inflammation and tissue damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to induce apoptosis and suppress cell proliferation in various cancer cells, which can lead to tumor growth inhibition and regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has several advantages for lab experiments, including its high purity, solubility in organic solvents, and diverse biological activities. However, 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some limitations, including its low water solubility, which can limit its bioavailability and pharmacokinetics in vivo. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some potential toxicity concerns, particularly at high doses, which can limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, including its potential applications as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane and to optimize its pharmacokinetics and bioavailability in vivo. Additionally, the development of novel derivatives of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane with enhanced therapeutic properties and reduced toxicity is an area of active research.
Métodos De Síntesis
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be synthesized through a series of chemical reactions involving the condensation of 3,5-dimethoxyphenol and 4-hydroxybenzaldehyde. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
15640-40-1 |
|---|---|
Nombre del producto |
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane |
Fórmula molecular |
C17H20O6 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20O6/c1-20-12-6-10(7-13(21-2)16(12)18)5-11-8-14(22-3)17(19)15(9-11)23-4/h6-9,18-19H,5H2,1-4H3 |
Clave InChI |
NDYPCLQAPPEYLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
Sinónimos |
4,4'-Methylenebis(2,6-dimethoxyphenol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



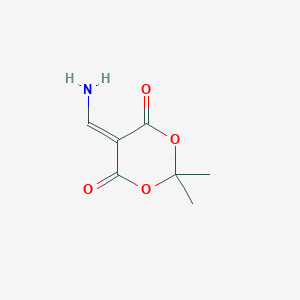
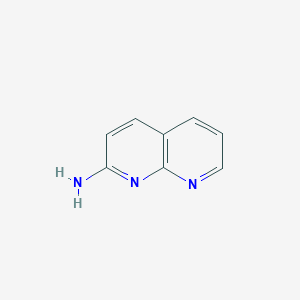
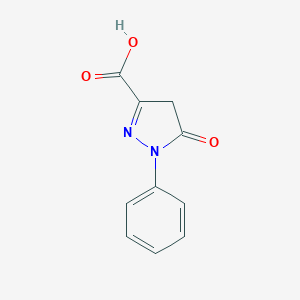
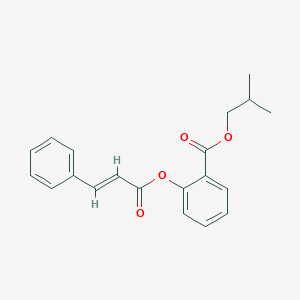

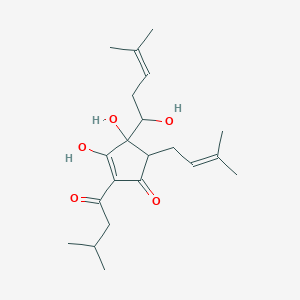
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
